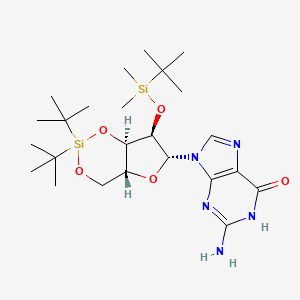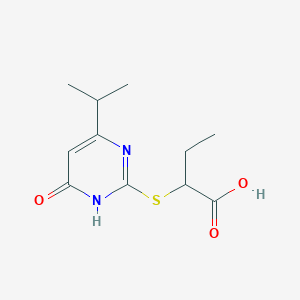![molecular formula C9H10BrN3O2S B1417597 [(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea CAS No. 477848-19-4](/img/structure/B1417597.png)
[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N′-[(4-hydroxy-3-methoxyphenyl)methylidene] 2-aminobenzohydrazide (H-AHMB) was performed by condensing O-vanillin with 2-aminobenzohydrazide . The compound H-AHMB was characterized by FTIR, high resolution ESI (+) mass spectral analysis, 1 H and 13 C-NMR .Molecular Structure Analysis
The compound H-AHMB was crystallized in orthorhombic Pbca space group and studied for single crystal diffraction analysis . Hirshfeld surface analysis was also carried out for identifying short interatomic interactions .Chemical Reactions Analysis
The metal complexes [M (AHMB)n] where M = Co (II), Ni (II), Cu (II) and Zn (II) were prepared from metal chlorides and H-AHMB ligand . The bonding was unambiguously assigned using FTIR and UV/vis analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 3-Bromo-2-hydroxy-5-methoxybenzaldehyde has a density of 1.7±0.1 g/cm3, boiling point of 272.9±35.0 °C at 760 mmHg, and vapour pressure of 0.0±0.6 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Screening and Molecular Docking Studies
Thiourea derivatives, including compounds similar in structure to [(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea, have shown promise in anti-inflammatory applications. Molecular docking studies have been conducted to analyze the interactions of synthesized thiourea derivatives with active sites of COX-1, COX-2, and 5-LOX enzymes, which are crucial in inflammation pathways. These studies suggest that certain structural features of thiourea derivatives contribute significantly to their binding potential and interaction strength with target proteins, leading to potential anti-inflammatory properties (Nikolic, Mijajlovic, & Nedeljković, 2022).
Coordination Chemistry and Chemosensing
Thiourea derivatives have been extensively studied for their coordination chemistry with selected metals (Cu, Ag, Au) and their applications as chemosensors. These compounds can form coordination complexes with metals, which are useful in various biological and medicinal applications. Additionally, thiourea derivatives have been explored for their potential in analytical chemistry, particularly as chemosensors for detecting anions and cations in environmental and biological samples. The versatility of these compounds in forming metal complexes and acting as sensitive chemosensors highlights their significant potential in pharmaceutical chemistry and environmental monitoring (Khan, Khan, Gul, & Muhammad, 2020).
Radioprotective Effects in Biological Systems
Research has also explored the radioprotective effects of novel thiourea compounds, including their influence on the development of plants such as peas (Pisum sativum L.) under gamma-ray exposure. Some thiourea compounds have demonstrated a capacity to reduce the chromosome aberrations induced by radiation, increase the survival rate of irradiated plants, and even enhance certain growth parameters. This suggests potential applications of thiourea derivatives in protecting biological systems against the harmful effects of radiation, which could have implications for agriculture and possibly for human radioprotection in medical contexts (Mehandjiev, Kosturkova, Vassilev, & Noveva, 2002).
Wirkmechanismus
Target of Action
Similar compounds have been known to exhibit antimicrobial activity .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit antimicrobial action against various microbes .
Result of Action
Similar compounds have been found to exhibit antimicrobial action against various microbes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O2S/c1-15-6-2-5(4-12-13-9(11)16)8(14)7(10)3-6/h2-4,14H,1H3,(H3,11,13,16)/b12-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXMFGLNGKNABH-UUILKARUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)C=NNC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)Br)O)/C=N/NC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1417515.png)
![2-[(2-furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/structure/B1417517.png)


![5-(4-Fluorophenyl)-2-{[(2-piperazin-1-ylethyl)-amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417522.png)
![Spiro[cyclopentane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1417526.png)
![2-{[2-hydroxy-1-(hydroxymethyl)ethyl]amino}-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B1417527.png)
![6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one](/img/structure/B1417529.png)
![7-(2-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417531.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417532.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417536.png)
